- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides, Phosphorus, 2011, 186(2), 271-280
Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)
10H-Phenothiazine 5-Oxide structure
Product Name:10H-Phenothiazine 5-Oxide
Número CAS:1207-71-2
MF:C12H9NOS
Megavatios:215.270961523056
MDL:MFCD00053824
CID:144556
PubChem ID:71014
Update Time:2025-06-07
10H-Phenothiazine 5-Oxide Propiedades químicas y físicas
Nombre e identificación
-
- 10H-Phenothiazine,5-oxide
- PHENOTHIAZINE-5-OXIDE
- 10H-phenothiazino-5-oxide
- oxyde-5 de phenothiazine
- Phenothiazine S-oxide
- phenothiazine sulfoxyde
- phenothiazine sulphoxide
- Phenothiazine,5-oxide
- sulfoxyde de phenothiazine
- USAF DO-16
- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
- 10H-5λ4-Phenothiazin-5-one
- 5-Oxophenothiazine
- NSC 3554
- 10H-Phenothiazine 5-oxide
- E?-phenothiazin-5-one
- BRN 0152295
- NCGC00247391-01
- DTXSID0074471
- 10H-phenothiazine5-oxide
- 10H-Phenothiazine, 5-oxide
- SR-01000852665-2
- SCHEMBL342511
- HMS2201K15
- MLS001242794
- DSAFSORWJPSMQS-UHFFFAOYSA-N
- Phenothiazine, 5-oxide
- 10H-5lambda4-phenothiazin-5-one
- CHEMBL1396515
- Phenothiazine 5-oxide
- SMR000841349
- Q27216086
- AT27299
- SR-01000852665
- STK802590
- CHEBI:125466
- BAA20771
- BS-50659
- cid_71014
- AI3-17437
- 8SVJ4R3Y3D
- HMS3341B02
- NSC3554
- 10H-5
- BDBM65852
- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
- MFCD00053824
- 1207-71-2
- AKOS000281841
- NSC-3554
- Z1509140237
- 4-27-00-01215 (Beilstein Handbook Reference)
- EN300-309225
- 10H-Phenothiazine 5-Oxide
-
- MDL: MFCD00053824
- Renchi: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
- Clave inchi: DSAFSORWJPSMQS-UHFFFAOYSA-N
- Sonrisas: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2
Atributos calculados
- Calidad precisa: 215.04000
- Masa isotópica única: 215.04
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 0
- Complejidad: 244
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 61.1A^2
- Xlogp3: 2.3
Propiedades experimentales
- Denso: 1.44
- Punto de ebullición: 433.3°C at 760 mmHg
- Punto de inflamación: 215.9°C
- índice de refracción: 1.769
- PSA: 48.31000
- Logp: 3.91400
10H-Phenothiazine 5-Oxide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at recommended temperature
10H-Phenothiazine 5-Oxide Datos Aduaneros
- Código HS:2934300000
- Datos Aduaneros:
中国海关编码:
2934300000概述:
2934300000. 含一个吩噻嗪环系的化合物(吩噻嗪环系不论是否氢化,化合物未经进一步稠合的 ). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
10H-Phenothiazine 5-Oxide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A871333-100mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95+% | 100mg |
$28.00 | 2021-07-07 | |
| Ambeed | A871333-250mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 250mg |
$45.0 | 2025-02-21 | |
| Ambeed | A871333-1g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 1g |
$117.0 | 2025-02-21 | |
| Ambeed | A871333-5g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 5g |
$407.0 | 2025-02-21 | |
| abcr | AB375165-250 mg |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 250 mg |
€123.60 | 2023-07-19 | ||
| abcr | AB375165-1 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 1 g |
€219.00 | 2023-07-19 | ||
| abcr | AB375165-5 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 5 g |
€606.40 | 2023-07-19 | ||
| Alichem | A200055231-1g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 1g |
$880.00 | 2023-09-04 | |
| TRC | P318098-50mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 50mg |
$ 91.00 | 2023-09-06 | ||
| TRC | P318098-100mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 100mg |
$ 136.00 | 2023-09-06 |
10H-Phenothiazine 5-Oxide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt
Referencia
- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C
Referencia
- Biotransformation of N-acetylphenothiazine by fungi, Applied Microbiology and Biotechnology, 1999, 52(4), 553-557
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction, Chemistry Letters, 1990, (3), 393-6
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referencia
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux
Referencia
- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides, Eurasian Chemical Communications, 2020, 2(1), 44-50
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C
Referencia
- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity, Advanced Materials (Weinheim, 2020, 32(4),
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt
Referencia
- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols, Polyhedron, 2019, 170, 138-150
Métodos de producción 12
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol , Water
Referencia
- Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2, Canadian Journal of Chemistry, 2002, 80(6), 622-625
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
Referencia
- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone, Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7
Métodos de producción 17
10H-Phenothiazine 5-Oxide Raw materials
- Phenothiazine
- Promazine
- 10-Acetylphenothiazine
- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide
- Benzo[b]cyclohepta[e][1,4]thiazine
- 10-Methylphenothiazine
- 10-ethenylphenothiazine 5-oxide
- 10H-Phenothiazine,4a,10a-dihydro-
10H-Phenothiazine 5-Oxide Preparation Products
- Phenothiazine (92-84-2)
- Promazine Sulfoxide (146-21-4)
- Phenothiazine S,S-Dioxide (1209-66-1)
- 3H-Phenothiazin-3-one (581-30-6)
- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)
- Methylphenothiazine Sulfoxide (2234-09-5)
- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)
- 10H-Phenothiazine 5-Oxide (1207-71-2)
- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)
- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)
10H-Phenothiazine 5-Oxide Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide
Número de pedido:A938800
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:27
Precio ($):366.0
Correo electrónico:sales@amadischem.com
10H-Phenothiazine 5-Oxide Literatura relevante
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide
Pureza:99%
Cantidad:5g
Precio ($):366.0